N-((Diphenylphosphoryl)methyl)acetamide
Description
N-((Diphenylphosphoryl)methyl)acetamide is an organophosphorus acetamide derivative characterized by a phosphoryl group (P=O) attached to a methylene bridge, which is further linked to an acetamide moiety.
Properties
CAS No. |
111862-96-5 |
|---|---|
Molecular Formula |
C15H16NO2P |
Molecular Weight |
273.27 g/mol |
IUPAC Name |
N-(diphenylphosphorylmethyl)acetamide |
InChI |
InChI=1S/C15H16NO2P/c1-13(17)16-12-19(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,16,17) |
InChI Key |
RHPGQFJGACOACI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Diphenylphosphoryl)methyl)acetamide typically involves the reaction of diphenylphosphoryl acetic acid with trichlorophosphine to form an intermediate acid chloride. This intermediate is then reacted with a phosphoryl-substituted amine in the presence of a base such as triethylamine to yield the target compound . The reaction conditions often include the use of solvents to reduce the activation energy and facilitate the reaction steps.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((Diphenylphosphoryl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoryl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where the phosphoryl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions yield phosphoryl derivatives, while reduction reactions produce amine derivatives.
Scientific Research Applications
N-((Diphenylphosphoryl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes that exhibit catalytic activity.
Biology: The compound is studied for its potential biological activity, including its role as an extractant for various metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-((Diphenylphosphoryl)methyl)acetamide involves its interaction with molecular targets through its phosphoryl and amide groups. These interactions can lead to the formation of stable complexes with metal ions or other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Acetamides
Substituent Effects on Physicochemical Properties
- N,N-Dimethylacetamide (): Molecular Weight: 87.12 g/mol Melting Point: -20°C, Boiling Point: 163–165°C Key Features: High polarity and miscibility with water due to the dimethylamino group. Lacks aromatic or bulky substituents, resulting in lower thermal stability compared to phosphorylated analogs.
- N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide (): Structure: Contains a naphthol-phenolic group and acetamide. Dihedral Angles: Naphthalene and benzene rings form angles of ~81.5–84.7°, influencing crystal packing and solubility. Intramolecular N–H⋯O and O–H⋯O hydrogen bonds enhance stability . Synthesis: Catalyst-driven condensation (e.g., phenylboronic acid) under solvent-free conditions .
N-(3,4-Dimethylphenyl)acetamide ():
- Molecular Weight : 163.22 g/mol
- Melting Point : 96–98°C
- Key Features : Methyl groups on the phenyl ring increase hydrophobicity compared to unsubstituted acetamides.
- N-[(2,4-Dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide (): Structure: Combines electron-withdrawing (Cl, NO₂) groups. Applications: Potential agrochemical/pharmaceutical uses due to enhanced reactivity from nitro and chloro substituents.
Data Tables
Table 1: Physicochemical Properties of Selected Acetamides
Research Implications and Limitations
- Knowledge Gaps: Direct data on this compound are absent in the evidence, necessitating extrapolation from analogs.
- Contradictions : Fluorinated acetamides () show higher bioactivity than methylated analogs, but phosphorylated compounds may prioritize stability over solubility.
Biological Activity
N-((Diphenylphosphoryl)methyl)acetamide is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of a diphenylphosphoryl group attached to a methyl group, which is further connected to an acetamide moiety. The molecular formula can be represented as , indicating the presence of phosphorus, which contributes to its distinctive chemical properties.
Biological Activities
Research indicates that compounds containing diphenylphosphoryl groups exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential utility as antimicrobial agents.
- Antitumor Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways in targeted organisms.
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Biological Macromolecules : The phosphoryl group can facilitate interactions with proteins and nucleic acids, potentially altering their function.
- Alteration of Cellular Signaling Pathways : By inhibiting key enzymes or receptors, the compound may disrupt normal cellular signaling, leading to therapeutic effects.
Case Studies
-
Antimicrobial Efficacy :
A study evaluating the antimicrobial properties of similar diphenylphosphoryl compounds found that they exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 mM . -
Cytotoxicity Assays :
In vitro assays on cancer cell lines demonstrated that this compound derivatives could reduce cell viability significantly at concentrations as low as 10 µM, suggesting a strong potential for anticancer applications . -
Enzyme Inhibition Studies :
Research has indicated that the compound may inhibit certain phosphatases, which are crucial in various signaling pathways. This inhibition can lead to altered cellular responses and has been linked to therapeutic effects in cancer treatment .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Methylacetamide | Simple amide | Lacks phosphorus; primarily used as a solvent |
| N,N-Dimethylacetamide | Dimethyl derivative of acetamide | Higher solubility; used in pharmaceuticals |
| Diphenylphosphine oxide | Phosphorus-containing compound | Serves as a precursor for various phosphonates |
| N-Tris(2-aminoethyl)-2-diphenylphosphoryl acetamide | Tripodal ligand | Exhibits unique chelation properties |
The table above illustrates how this compound stands out due to its combination of phosphonate and amide functionalities, enhancing its reactivity and biological activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
